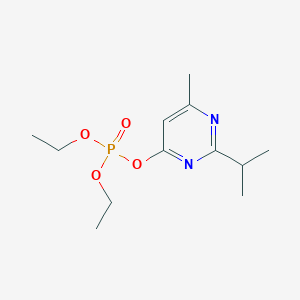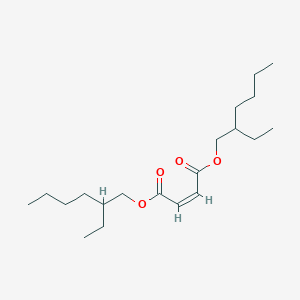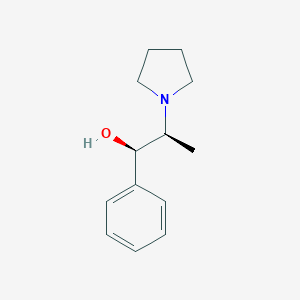
4-Methyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-pyrrolidinamine is a chemical compound that is commonly used in scientific research for its unique properties. It is a cyclic amine that has a methyl group attached to the nitrogen atom. This compound has been found to have a wide range of applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-pyrrolidinamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. It has been suggested that this compound may act as a modulator of these receptors, leading to changes in the levels of neurotransmitters like dopamine and glutamate.
Biochemical and Physiological Effects:
4-Methyl-3-pyrrolidinamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, leading to enhanced cognitive function and memory. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-3-pyrrolidinamine in lab experiments is its unique properties. It is a versatile compound that can be used in various reactions and has potential as a drug candidate. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research of 4-Methyl-3-pyrrolidinamine. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
In conclusion, 4-Methyl-3-pyrrolidinamine is a unique compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, biochemistry, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 4-Methyl-3-pyrrolidinamine can be achieved through several methods. One of the most common methods is the reaction of 4-methylpyrrolidin-2-one with a reducing agent like lithium aluminum hydride or sodium borohydride. This method results in the reduction of the carbonyl group in the pyrrolidinone ring to form the cyclic amine.
Applications De Recherche Scientifique
4-Methyl-3-pyrrolidinamine has been extensively used in scientific research due to its unique properties. It has been found to be an effective chiral auxiliary in asymmetric synthesis, especially in the synthesis of amino acids. It has also been used as a catalyst in various organic reactions, including Michael additions and aldol reactions. In medicinal chemistry, this compound has been found to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
116729-74-9 |
|---|---|
Nom du produit |
4-Methyl-3-pyrrolidinamine |
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
SLTMFXXAJKCIPQ-UHFFFAOYSA-N |
SMILES |
CC1CNCC1N |
SMILES canonique |
CC1CNCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




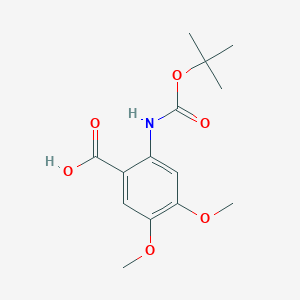
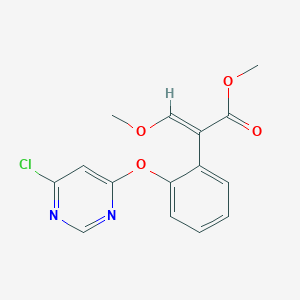

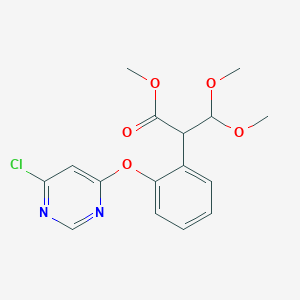
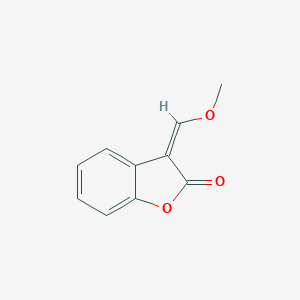
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)


